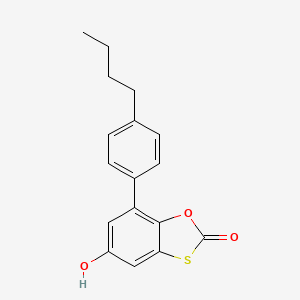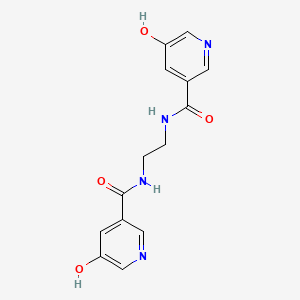
7-(4-Butylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Butylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one is a chemical compound that belongs to the class of benzoxathiol derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a benzoxathiol ring fused with a butylphenyl group, contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Butylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one typically involves the following steps:
Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Butylphenyl Group: This step involves the attachment of the butylphenyl group to the benzoxathiol ring, often through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Employing methods such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(4-Butylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
7-(4-Butylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-Butylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with Receptors: Binding to receptors on cell surfaces to trigger specific responses.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(4-butylphenyl)benzoxazole: Shares a similar benzoxazole structure but with different substituents.
2-(4-butylphenyl)oxazolo[4,5-b]pyridine: Another compound with a similar core structure but different functional groups.
Uniqueness
7-(4-Butylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one is unique due to its specific combination of a benzoxathiol ring and a butylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16O3S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
7-(4-butylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C17H16O3S/c1-2-3-4-11-5-7-12(8-6-11)14-9-13(18)10-15-16(14)20-17(19)21-15/h5-10,18H,2-4H2,1H3 |
InChI Key |
AJUMQMGCUMVORS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(2-ethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602497.png)
![(2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11602513.png)
![3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11602519.png)
![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide](/img/structure/B11602522.png)
![1-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11602527.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11602541.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602546.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11602552.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11602564.png)
![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602571.png)
![6-[(E)-(hydroxyimino)methyl]-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11602588.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11602599.png)
![2-bromo-6-methoxy-4-{(Z)-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11602602.png)
